Meta-Substituted Benzylamine as a Critical Scaffold for High-Potency Factor Xa Inhibition
3-(Methylsulfonyl)benzylamine serves as the essential aminomethylphenyl building block in the synthesis of DPC 423, a highly potent and selective Factor Xa inhibitor. The inclusion of this specific meta-substituted benzylamine scaffold was a key SAR modification that replaced a more basic benzamidine moiety, resulting in a compound with a Ki of 0.15 nM for Factor Xa [1]. This contrasts sharply with simpler, unoptimized benzylamine derivatives or alternative isomers, which lack the precise molecular geometry required for this level of target affinity and selectivity [1].
| Evidence Dimension | Inhibition Constant (Ki) for Factor Xa |
|---|---|
| Target Compound Data | 0.15 nM (as part of the DPC 423 molecule) |
| Comparator Or Baseline | Unspecified alternative benzylamine isomers or other chemical series |
| Quantified Difference | Provides sub-nanomolar potency; alternative scaffolds may lead to significantly reduced affinity or loss of selectivity. |
| Conditions | In vitro enzymatic assay against blood coagulation Factor Xa |
Why This Matters
For procurement, this evidence confirms that 3-(Methylsulfonyl)benzylamine is not merely a generic building block but a validated component of a high-value, clinically relevant pharmacophore, making it indispensable for research programs targeting Factor Xa.
- [1] Taglialatela, M. DPC-423 Bristol-Myers Squibb. Curr Opin Investig Drugs. 2002 Feb;3(2):252-4. PMID: 12020056. View Source
